molecular formula C24H20Cl2N2O4 B1404334 (S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate CAS No. 728862-92-8

(S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate

Cat. No.: B1404334
CAS No.: 728862-92-8
M. Wt: 471.3 g/mol
InChI Key: PTGWNJNFKOSMSB-IBGZPJMESA-N
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Description

“(S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a benzo[d]oxazol-7-yl group, a dichlorophenyl group, and an amino group. These groups are likely to influence the compound’s reactivity and properties .

Scientific Research Applications

PPARgamma Agonism

Research into related compounds, such as (2S)-((2-benzoylphenyl)amino)-3-¿4-[2-(5-methyl-2-phenyloxazol-4-yl)e thoxy]phenyl¿propanoic acid, a potent and selective PPARgamma agonist, provides insight into similar compounds' potential for therapeutic applications. These studies emphasize the importance of phenyl alkyl ether moiety for PPARgamma binding and functional activity (Collins et al., 1998).

Synthesis from Levulinic Acid

The synthesis of related compounds, such as 3-(pyrimidinyl)propanoates, from levulinic acid, demonstrates the chemical versatility and potential applications of this class of compounds in the creation of novel derivatives with diverse properties (Flores et al., 2013).

Growth Inhibition of Cancer Cells

Research on gallate-based compounds, like 2-(3,5-Dibenzyloxy-4-methoxy)phenyl-2-propanol, highlights the potential of similar compounds for inhibiting the growth of human hepatoma cells, opening avenues for exploring their use in cancer therapeutics (Xiao et al., 2007).

Reassignment of Molecular Structure

Studies focusing on the accurate characterization of similar compounds, such as methyl 2-hydroxy-4-methoxy-6-phenylbenzoate, emphasize the importance of correct structural assignment in the development of new pharmaceuticals and chemicals (Howarth & Harris, 1968).

Mechanism of Action

The mechanism of action of this compound is not clear from the available data. If it’s used as a pharmaceutical agent, it would interact with biological targets to exert its effects .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising biological activity, it could be further developed and studied as a pharmaceutical agent .

Properties

IUPAC Name

methyl (2S)-2-amino-3-[3,5-dichloro-4-[(2-phenyl-1,3-benzoxazol-7-yl)methoxy]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N2O4/c1-30-24(29)19(27)12-14-10-17(25)22(18(26)11-14)31-13-16-8-5-9-20-21(16)32-23(28-20)15-6-3-2-4-7-15/h2-11,19H,12-13,27H2,1H3/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGWNJNFKOSMSB-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C(=C1)Cl)OCC2=C3C(=CC=C2)N=C(O3)C4=CC=CC=C4)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=C(C(=C1)Cl)OCC2=C3C(=CC=C2)N=C(O3)C4=CC=CC=C4)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00740237
Record name Methyl 3,5-dichloro-O-[(2-phenyl-1,3-benzoxazol-7-yl)methyl]-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00740237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728862-92-8
Record name Methyl 3,5-dichloro-O-[(2-phenyl-1,3-benzoxazol-7-yl)methyl]-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00740237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate
Reactant of Route 2
(S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate
Reactant of Route 3
(S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate
Reactant of Route 4
(S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate
Reactant of Route 5
(S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate
Reactant of Route 6
(S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate

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